molecular formula C17H17NO4 B2714253 4,5-Dimethyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2248330-02-9

4,5-Dimethyl-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2714253
CAS No.: 2248330-02-9
M. Wt: 299.326
InChI Key: CRZWAAKXLGZJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4,5-Dimethyl-2-(phenylmethoxycarbonylamino)benzoic acid” is a derivative of benzoic acid . Benzoic acid is a fungistatic compound that is widely used as a food preservative .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process . Another method involves the use of dimethyl terephthalate as the raw starting material .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C9H10O2 . The molecular weight is 150.1745 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in catalytic protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Properties

IUPAC Name

4,5-dimethyl-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-8-14(16(19)20)15(9-12(11)2)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZWAAKXLGZJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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